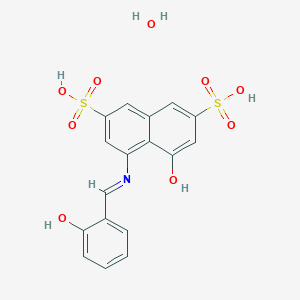
2-(4-Pentylphenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentylphenyl)-2-propanol, also known as 4-pentylphenol, is a naturally occurring chemical compound found in various plants, including citrus fruits, apples, and grapes. It is a phenolic compound with the molecular formula C11H16O. 4-pentylphenol is used in the synthesis of pharmaceuticals, as a flavoring agent, and as a fragrance in cosmetics. It is also used in the production of polymers, resins, and other materials. In addition, it has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-(4-Pentylphenyl)-2-propanolol has not been fully elucidated. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the activation of NF-κB. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Biochemical and Physiological Effects
2-(4-Pentylphenyl)-2-propanolol has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. In vitro studies have demonstrated that 2-(4-Pentylphenyl)-2-propanolol can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the activation of NF-κB. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Pentylphenyl)-2-propanolol in laboratory experiments include its low cost and availability, as well as its low toxicity and lack of mutagenic or carcinogenic effects. Furthermore, 2-(4-Pentylphenyl)-2-propanolol has been demonstrated to possess anti-inflammatory, antioxidant, and anti-proliferative effects, making it a useful tool in the study of these processes. However, the exact mechanism of action of 2-(4-Pentylphenyl)-2-propanolol is still not fully understood, and further research is needed to elucidate its effects.
Orientations Futures
Future research should focus on further elucidating the mechanism of action of 2-(4-Pentylphenyl)-2-propanolol and its potential therapeutic effects. In addition, further studies should be conducted to investigate the potential synergistic effects of 2-(4-Pentylphenyl)-2-propanolol with other compounds, such as vitamins and other natural products. Furthermore, the potential applications of 2-(4-Pentylphenyl)-2-propanolol in the treatment of various diseases, such as cancer and inflammation, should be explored. Finally, further research should be conducted to evaluate the safety and efficacy of 2-(4-Pentylphenyl)-2-propanolol in humans.
Méthodes De Synthèse
2-(4-Pentylphenyl)-2-propanolol can be synthesized by the reaction of 4-pentanal with paraformaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through the formation of a hemiacetal intermediate, which is then hydrolyzed to form the final product. The reaction is typically conducted at temperatures between 60-90°C and can be completed in a few hours.
Applications De Recherche Scientifique
2-(4-Pentylphenyl)-2-propanolol has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β, as well as the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCTYYOHDHEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)


![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
